molecular formula C18H27N B14138817 N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine

Cat. No.: B14138817
M. Wt: 257.4 g/mol
InChI Key: YRQGFMVZISCXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine is an organic compound that features a benzyl group attached to a cyclohexyl ring, which is further substituted with a but-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.

    Benzylation: The final step involves the benzylation of the cyclohexyl ring using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. Key parameters include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium azide or sodium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Azides, nitriles.

Scientific Research Applications

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique mechanical and chemical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
  • N-Benzyl-3-buten-1-amine

Uniqueness

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to other benzylated amines. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

N-[(1-but-3-enylcyclohexyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C18H27N/c1-2-3-12-18(13-8-5-9-14-18)16-19-15-17-10-6-4-7-11-17/h2,4,6-7,10-11,19H,1,3,5,8-9,12-16H2

InChI Key

YRQGFMVZISCXLI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1(CCCCC1)CNCC2=CC=CC=C2

Origin of Product

United States

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